他达拉非酮内酰胺

描述

Tadalafil is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy . It relaxes muscles of the blood vessels and increases blood flow to particular areas of the body . Tadalafil under the name of Cialis is used to treat erectile dysfunction (impotence) and symptoms of benign prostatic hypertrophy (enlarged prostate) .

Synthesis Analysis

Tadalafil nanocrystals, a weakly water-soluble medication, were effectively produced using a hydrothermal method to improve solubility and dissolving rate .

Molecular Structure Analysis

There is a study that discusses the isolation and structural characterization of a new tadalafil analog found in a dietary supplement .

Chemical Reactions Analysis

Tadalafil undergoes hepatic metabolism via CYP3A4 to a catechol metabolite. This catechol metabolite undergoes subsequent methylation and glucuronidation with the methyl-glucuronide metabolite becoming the primary metabolite in circulation .

科学研究应用

Treatment of Erectile Dysfunction

Tadalafil Ketolactam is widely used in the treatment of erectile dysfunction (ED). A meta-analysis study found that tadalafil daily provides a better therapeutic effect for ED with a lower incidence of treatment-emergent side effects relative to tadalafil on-demand after at least 24 weeks of long-term treatment .

Improvement of Cognitive Function

Tadalafil Ketolactam has been found to improve cognitive function in patients with benign prostatic hyperplasia, low urinary tract symptoms, and erectile dysfunction (BPH/LUTS-ED). The treatment normalized inflammatory, psychometric, and electrophysiological parameters, ameliorating cognitive function .

Anti-Inflammatory Effects

Tadalafil Ketolactam has anti-inflammatory effects. It was found to reduce the levels of pro-inflammatory interleukins IL-6, IL-17, and IL-18 in patients with BPH/LUTS-ED .

Treatment of Benign Prostatic Hyperplasia (BPH)

Tadalafil Ketolactam is used in the treatment of BPH. It has been found to be effective in reducing the symptoms associated with BPH .

Treatment of Lower Urinary Tract Symptoms (LUTS)

Tadalafil Ketolactam is also used in the treatment of LUTS. It has been found to be effective in reducing the symptoms associated with LUTS .

Treatment of Peyronie’s Disease (PD)

Tadalafil Ketolactam has been used in the treatment of Peyronie’s Disease (PD) during its acute phase. It has been found to be effective when used in combination with non-surgical treatments such as intra-plaque verapamil injections (IVI), vacuum erection devices (VED), or extra corporeal shockwave therapy (ESWT) .

作用机制

Target of Action

Tadalafil Ketolactam primarily targets the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . The inhibition of PDE5 is crucial in the treatment of conditions like erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .

Mode of Action

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Tadalafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

Tadalafil’s action on the PDE5 enzyme affects the NO-cGMP pathway . The inhibition of PDE5 prevents the degradation of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow, which are crucial for the treatment of ED and PAH .

Pharmacokinetics

Tadalafil is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . It exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg, and steady-state plasma concentrations are attained within 5 days of once-daily dosing . The half-life of tadalafil is approximately 15 to 17.5 hours , which is longer compared to other PDE5 inhibitors, making it suitable for once-daily dosing .

Result of Action

The molecular and cellular effects of Tadalafil’s action primarily involve the relaxation of smooth muscle cells and vasodilation . In the context of ED, this results in the filling of the corpus cavernosum with blood, leading to an erection . In the case of PAH, the relaxation of smooth muscle in the pulmonary vasculature leads to vasodilation, which reduces blood pressure in the pulmonary artery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tadalafil. Lifestyle factors such as diet and physical activity can impact the body’s response to Tadalafil . , providing flexibility for users. Additionally, environmental pollutants and toxins can potentially interact with Tadalafil, affecting its metabolism and efficacy . Therefore, understanding these environmental influences is crucial for optimizing the use of Tadalafil in different patient populations.

安全和危害

Tadalafil has some precautions and contraindications. It should not be taken if you are also using a nitrate drug for chest pain or heart problems . Some tadalafil can remain in your bloodstream for 2 or more days after each dose you take (longer if you have liver or kidney disease). Avoid nitrate use during this time .

未来方向

Tadalafil daily may offer a better effect for ED than on-demand for long-term treatment . There is a high prevalence of erectile dysfunction (ED) in Europe, with 42% (53.9 million) of men self-reporting difficulty achieving or maintaining an erection in the previous 5 months . Despite the high prevalence, up to 81% of men do not seek treatment, so ED remains under-recognised, underdiagnosed and undertreated .

属性

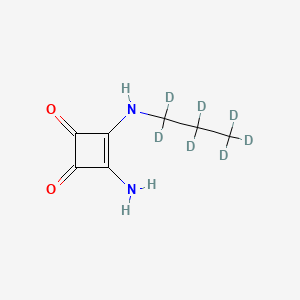

IUPAC Name |

(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMXALYUYHSADD-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858413 | |

| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tadalafil Ketolactam | |

CAS RN |

1346605-38-6 | |

| Record name | Tadalafil ketolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)